molecular formula C9H8N2 B019350 5-Aminoquinoline CAS No. 611-34-7

5-Aminoquinoline

Cat. No.: B019350
CAS No.: 611-34-7
M. Wt: 144.17 g/mol
InChI Key: XMIAFAKRAAMSGX-UHFFFAOYSA-N
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Description

5-Aminoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27982. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Aminoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Vibrational Spectra Study : 5-AIQ is used in the study of its vibrational spectra and coordination effects on its vibrational frequencies, providing insights into its molecular structure and interactions (Ozel, Çelik, & Akyuz, 2009).

  • Fluorescent Probe in Solvent Mixtures : It serves as a fluorescent probe for preferential solvation in binary solvent mixtures, helping to understand solvent polarity and solute-solvent hydrogen bonding (Das, Singha, Singh, & Datta, 2021).

  • PARP Inhibitor in Cardiac Hypertrophy : 5-Aminoisoquinoline, a poly(ADP-ribose) polymerase (PARP) inhibitor, is significant in attenuating left ventricular dysfunction and hypertrophy, highlighting its potential therapeutic applications (Balakumar & Singh, 2006).

  • Study of Ligand-Substrate Interactions : Its displacement from platinum(II) complexes by phosphines is used to study ligand-substrate interactions, aiding in the understanding of chemical reactivity (Romeo, Arena, & Scolaro, 1992).

  • Drug Development for α1-Adrenoceptor Ligands : 4-aminoquinoline compounds are explored for the development of α1-adrenoceptor selective ligands, indicating its potential in medicinal chemistry (Chen et al., 2013).

  • Inhibition of Monoamine Oxidase : 5-Phenoxy 8-aminoquinoline analogs are potent inhibitors of human monoamine oxidase A and B, which is important for understanding their mechanism in neural function and as potential therapeutic agents (Chaurasiya et al., 2012).

  • Reduction of Liver Injury : 5-AIQ can reduce liver injury caused by ischemia-reperfusion in rats, showing its potential in therapy for conditions associated with ischemia-reperfusion of the liver (Mota-Filipe et al., 2002).

  • Cell and Tissue Protection : 5-AIQ ameliorates damage to cells and tissues following reperfusion of ischemic tissue, indicating its protective activity in models of hemorrhagic shock and anti-inflammatory activity in vivo (Threadgill, 2015).

  • Fluorescence Studies in Complex Systems : It's a suitable fluorescent probe for studying dynamics in complex systems like hexane-alcohol mixtures (Das, Singh, Biswas, & Datta, 2019).

  • Antimalarial Drug Development : 5-AIQ derivatives, particularly 8-aminoquinolines, have been synthesized for their antimalarial activity, contributing significantly to the treatment of malaria (O’Neill et al., 2006); (Grewal, 1981); (Martínez et al., 2017).

  • Renal Function and Fibrosis : 5-AIQ treatment can attenuate long-term nephrotoxic effects, such as renal dysfunction and tubular lesions, associated with cisplatin treatment (Quesada et al., 2018).

  • Genotoxicity Evaluation : 5-AIQ does not possess genotoxic activity in vitro and in vivo systems, underscoring its therapeutic value (Vinod, Chandra, & Sharma, 2010).

  • Insights into Hepatitis C Virus Life Cycle : A novel anti-HCV molecule related to 5-AIQ could be used to understand the early steps of the HCV life cycle and delay the kinetics of viral infection (Vausselin et al., 2016).

  • Latent Malaria Treatment : 8-aminoquinoline therapy for latent malaria offers insights against endemic malaria, though its hemolytic toxicity is a concern (Baird, 2019).

  • Fluorescence Characteristics in Solvents : 5-AIQ's fluorescence is sensitive to hydrogen bonding in solvent mixtures, with its quenching in the presence of water being of particular interest (Bridhkoti, Joshi, & Pant, 2011); (Bridhkoti, Mishra, Joshi, & Pant, 2011).

  • Antimalarial Efficacy : WR 238605, an antimalarial drug related to 5-AIQ, has shown greater efficacy and less toxicity compared to primaquine, suggesting its potential in malaria treatment (Brueckner, Lasseter, Lin, & Schuster, 1998).

Safety and Hazards

5-Aminoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development .

Biochemical Analysis

Biochemical Properties

5-Aminoquinoline interacts with various biomolecules in biochemical reactions. Its photophysical properties have been investigated in various non-polar and polar solvents using steady-state and time-resolved fluorescence . In aprotic solvents, the spectral maxima depend on the polarity .

Cellular Effects

Quinolines, a family to which this compound belongs, have been shown to exert broad-spectrum antimicrobial actions through inhibiting DNA gyrase and Topoisomerase IV, which in turn inhibits the synthesis of DNA and RNA .

Molecular Mechanism

It is suggested that the presence of the short linker chain in similar compounds enables the molecule to circumvent the parasite-resistance mechanism, making it active against chloroquine-resistant parasites .

Temporal Effects in Laboratory Settings

Quinolones, a related class of compounds, have been shown to produce short-term effects directly affecting microbial communities by modulating fitness, eliminating some microbial populations, and modulating bacterial metabolism in different ways .

Dosage Effects in Animal Models

It is known that the toxicity of related 4-aminoquinolines is dose-dependent, with chloroquine being more toxic than hydroxychloroquine .

Metabolic Pathways

Quinoline derivatives such as 8-aminoquinoline have been noted for the potential role of metabolic transformation in their in vivo activation .

Transport and Distribution

The cellular concentration of related quinolones is regulated by the opposite actions of entry by diffusion and exit mediated by efflux pumps, as well as enzymatic degradation .

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics, incorporating the latest advances in machine learning and proteomics .

Properties

IUPAC Name

quinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIAFAKRAAMSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80209978
Record name 5-Aminoquinoline
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Molecular Weight

144.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 5-Aminoquinoline
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CAS No.

611-34-7
Record name 5-Aminoquinoline
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Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxyquinoline (537 mg, 3.70 mmol) in dioxane (20 mL) was added NaH (Aldrich, dry, 300 mg, 12.2 mmol) and Cs2CO3 (4.00 g, 12.2 mmol). The resulting mixture was stirred at room temperature for about 30 minutes, then 2-bromo-2-methyl-propanamide (2.03 g, 12.2 mmol) was added and the resulting mixture was stirred at reflux for 16 h. After the reflux period, NMP (20 mL), DMPU (2 mL), and NaH (Aldrich, dry, 100 mg, 4.07 mmol) were added. The resulting mixture was stirred at 150° C. for 72 h. The reaction was cooled to room temp., and partitioned between water (50 mL) and EtOAc (100 mL). The aqueous layer was extracted with EtOAc (100 mL) and the combined organics washed with water (2×50 mL), dried (Na2SO4), and concentrated to about 3 g of material. The brown oil was chromatographed on silica (200 mL, 4 cm diam. column), eluting with 7:3 EtOAc/hexane to obtain 5-aminoquinoline as a brown solid (90 mg, 0.62 mmol, 16.8% yield).: mp 98-100° C. (lit. 108-109° C., Akita, Y., et. al., Synthesis, 1977, 792); 1H NMR (300 MHz, CDCl3) δ8.89 (dd, 1 H, J=4.13, 2.06 Hz), 8.18 (dd, 1 H, J=8.49, 0.93), 7.60-7.48 (om's, 2 H), 7.35 (dd, 1 H, J=8.56, 4.26), 6.83 (dd, 1 H, J=7.13, 1.31), 4.21 (br s, 2 H, N--H2); 13C NMR (75 MHz, CDCl3) δ150.2, 149.1, 142.2, 130.0, 129.5, 120.1, 119.6, 118.7, 110.0; MS (CI/CH4) 145.
Quantity
537 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
16.8%

Synthesis routes and methods II

Procedure details

In a manner similar to that described in Example 53, 4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine was prepared. 5-Aminoquinoline (0.35 g), malononitrile (0.3 g) and hydrazine hydrate (0.3 mL) yielded 0.043 g of the title compound after the purification by preparative TLC (⅓ of the crude product).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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